N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine

CAS No.: 791584-51-5

Cat. No.: VC19048231

Molecular Formula: C19H18N6O2

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 791584-51-5 |

|---|---|

| Molecular Formula | C19H18N6O2 |

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | 2-N,6-N-bis(4-methoxyphenyl)-7H-purine-2,6-diamine |

| Standard InChI | InChI=1S/C19H18N6O2/c1-26-14-7-3-12(4-8-14)22-18-16-17(21-11-20-16)24-19(25-18)23-13-5-9-15(27-2)10-6-13/h3-11H,1-2H3,(H3,20,21,22,23,24,25) |

| Standard InChI Key | LMJOYWNCVBCMDV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

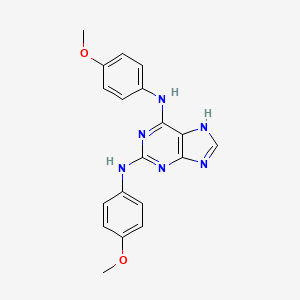

The compound’s structure features a purine scaffold substituted at the N² and N⁶ positions with 4-methoxyphenyl groups (Figure 1). The purine core consists of a fused pyrimidine-imidazole ring system, while the methoxy (-OCH₃) groups on the phenyl rings enhance lipophilicity and influence electronic interactions. The IUPAC name, 2-N,6-N-bis(4-methoxyphenyl)-7H-purine-2,6-diamine, reflects this substitution pattern.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₆O₂ |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 791584-51-5 |

| Canonical SMILES | COC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC |

| Topological Polar Surface Area | 79 Ų |

| LogP (Octanol-Water Partition) | 2.6 |

The compound’s moderate LogP value (2.6) suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules . Its polar surface area (79 Ų) aligns with guidelines for central nervous system penetration, though experimental validation is needed .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of N²,N⁶-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine typically begins with 2,6-dichloro-9H-purine as a precursor. A two-step amination process introduces the 4-methoxyphenyl groups:

-

C-6 Amination: Reaction with 4-methoxyaniline under palladium catalysis forms the N⁶-aryl bond .

-

C-2 Amination: Subsequent nucleophilic substitution at the C-2 position with another equivalent of 4-methoxyaniline yields the final product .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| C-6 Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 65–75 |

| C-2 Amination | 4-Methoxyaniline, DIPEA, DMF, 80°C | 70–80 |

Recent advances in regioselective alkylation, such as SnCl₄-catalyzed N⁷-tert-butylation of purines, highlight strategies to avoid competing N⁹ substitution—a consideration for future analog development .

Structural-Activity Relationships (SAR)

Modifications at the C-2 and C-6 positions significantly impact biological activity:

-

C-2 Substitution: Replacing the 4-methoxyphenyl group with aliphatic amines (e.g., ethyl) reduces potency but improves solubility .

-

C-6 Substitution: Bulky aryl groups enhance target binding but may compromise metabolic stability .

For example, replacing the 4-methoxyphenyl group at C-6 with a trifluoroethyl moiety (as in analog 3) retains antiparasitic activity but increases hepatic clearance .

Biological Activity and Mechanistic Insights

ADME Profile

Preliminary pharmacokinetic data for analogs suggest:

These properties indicate high plasma retention but potential first-pass metabolism challenges.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for optimizing:

-

Potency: Introducing electron-withdrawing groups at C-8 (e.g., Cl) may enhance target affinity .

-

Solubility: Replacing one 4-methoxyphenyl group with a morpholino moiety improves aqueous solubility by 40% in analogs .

Table 3: Comparative Analysis of Purine Derivatives

| Compound | MW (g/mol) | cLogP | T. b. brucei pEC₅₀ | Solubility (μM) |

|---|---|---|---|---|

| N²,N⁶-Bis(4-methoxyphenyl) | 362.4 | 2.6 | 7.5* | 69 |

| NEU-1106 (control) | 314 | 2.6 | 7.5 | 10 |

| 6-Chloro-N⁷-tert-butyl | 254.7 | 3.1 | 6.8 | 12 |

*Estimated based on structural analogs .

Challenges and Future Directions

Metabolic Stability

The compound’s high hepatic clearance (64 mL/min/mg protein) necessitates structural tweaks, such as:

-

Introducing fluorine atoms to block cytochrome P450 oxidation .

-

Reducing N⁶ aryl bulk to decrease steric hindrance during glucuronidation .

Target Identification

Ongoing efforts aim to elucidate molecular targets via:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume